molecular formula C10H7N3O2S B8616917 2-(2-Nitro-phenylsulfanyl)-pyrimidine CAS No. 58696-13-2

2-(2-Nitro-phenylsulfanyl)-pyrimidine

Cat. No.: B8616917
CAS No.: 58696-13-2
M. Wt: 233.25 g/mol
InChI Key: VLYINBXREPSHFJ-UHFFFAOYSA-N
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Description

2-(2-Nitro-phenylsulfanyl)-pyrimidine (CAS 58696-13-2) is a pyrimidine derivative featuring a pyrimidine core linked to a 2-nitro-substituted phenyl group via a sulfanyl bridge. Its molecular formula is C10H7N3O2S, and it has a molecular weight of 233.25 g/mol . This compound is of significant interest in scientific research due to its promising biological activities. Studies indicate that derivatives of this compound exhibit potent anticancer properties by inhibiting tumor growth in various models, including ovarian and breast cancer, through the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels to support tumor growth) . Furthermore, its robust scaffold has demonstrated notable antimicrobial efficacy against a range of pathogens, including clinical isolates of Staphylococcus aureus and the fungus Candida albicans , highlighting its potential as a lead structure for developing new antimicrobial agents . Beyond pharmaceutical applications, this compound also possesses herbicidal activity, showing high efficacy in controlling weed species such as Amaranthus retroflexus by disrupting specific biochemical pathways in plants . The pyrimidine ring is a privileged structure in medicinal chemistry, known for its capacity to interact with diverse biological targets and its presence in numerous FDA-approved drugs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

58696-13-2

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfanylpyrimidine

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-4-1-2-5-9(8)16-10-11-6-3-7-12-10/h1-7H

InChI Key

VLYINBXREPSHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NC=CC=N2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-Nitro-phenylsulfanyl)-pyrimidine derivatives exhibit promising anticancer properties. A study demonstrated that certain derivatives of this compound could inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis.

Study Cancer Type Effect
Study AOvarian CancerSignificant reduction in tumor size
Study BBreast CancerInduced apoptosis in cancer cells

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives, particularly those containing sulfur, have shown activity against a range of pathogens, including bacteria and fungi.

Pathogen Activity
Staphylococcus aureusModerate to high inhibition
Escherichia coliVariable inhibition
Candida albicansNotable antifungal activity

These results highlight the potential of this compound as a scaffold for developing new antimicrobial agents.

Herbicidal Properties

The compound has been reported to possess herbicidal activity. Research indicates that derivatives can effectively control weed growth, making them valuable in agricultural applications.

Weed Species Effectiveness
Amaranthus retroflexusHigh efficacy
Echinochloa crus-galliModerate efficacy

This herbicidal action is attributed to the compound's ability to disrupt specific biochemical pathways in plants.

Case Study 1: Anticancer Efficacy

In vivo studies have demonstrated that this compound derivatives significantly reduce tumor growth in xenograft models. These studies utilized various dosing regimens to assess efficacy and safety, revealing a favorable therapeutic window.

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against clinical isolates of bacteria and fungi. Results showed variable efficacy, with some compounds exhibiting potent activity against resistant strains, underscoring the need for further optimization.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares 2-(2-Nitro-phenylsulfanyl)-pyrimidine with pyrimidine derivatives reported in recent anti-fibrosis studies :

Compound Name Substituent(s) on Pyrimidine Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity
This compound 2-Nitrophenylsulfanyl 247.28 N/A Commercial availability
12m 5-(p-Tolylcarbamoyl), pyridin-2-yl ~437.45* N/A IC₅₀ = 45.69 µM (anti-fibrotic)
12q 5-(3,4-Difluorophenylcarbamoyl), pyridin-2-yl ~475.43* N/A IC₅₀ = 45.81 µM (anti-fibrotic)
12s 5-(2-Fluorophenylcarbamoyl), pyridin-2-yl ~441.41* 189–190 N/A (synthetic intermediate)
13r 5-(3-Fluorophenylcarbamoyl), pyridin-2-yl ~426.40* 296–297 N/A (synthetic intermediate)

*Calculated based on molecular formulas.

Key Observations:

  • Substituent Diversity : Unlike this compound, anti-fibrotic compounds like 12m and 12q feature pyridin-2-yl groups with carbamoyl-linked aromatic substituents (e.g., p-tolyl, difluorophenyl) . These substituents enhance interactions with collagen prolyl 4-hydroxylase (CP4H), a target in fibrosis .
  • Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, which may reduce nucleophilicity compared to fluorine-containing derivatives (e.g., 12q, 12s). Fluorine’s electronegativity and small size improve binding affinity to biological targets .
  • Thermal Stability : Derivatives like 13r and 13s exhibit high melting points (>285°C), suggesting robust crystalline structures, whereas the target compound’s thermal properties remain uncharacterized .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Nitro-phenylsulfanyl)-pyrimidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates or nitro-group-containing compounds .
  • Waste Management : Segregate nitro-aromatic waste from halogenated solvents. Neutralize acidic/basic residues before disposal via certified chemical waste services to avoid environmental contamination .
  • Emergency Measures : In case of exposure, flush skin/eyes with water for 15 minutes and seek medical evaluation due to potential nitro-group toxicity .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min; monitor UV absorption at 254 nm for nitro-aromatic chromophores .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H NMR (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm) and 13C^{13}C NMR (nitro-group carbons at δ 140–150 ppm) .
  • Melting Point Analysis : Compare observed melting point (e.g., 160–162°C) with literature values to detect impurities .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer :

  • Solvent Screening : Test ethanol/water mixtures (e.g., 60% ethanol) or ethyl acetate/hexane gradients. Nitro groups often require polar aprotic solvents like DMF for dissolution, followed by slow diffusion with anti-solvents .
  • Crystallization Monitoring : Use polarized light microscopy to track crystal growth and avoid amorphous precipitation .

Advanced Research Questions

Q. How does the nitro group in this compound influence its electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. The nitro group’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing electrophilic substitution reactivity at the pyrimidine ring .
  • Experimental Validation : Compare reaction rates with non-nitro analogs in Suzuki-Miyaura coupling; monitor via LC-MS to quantify intermediates .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyrimidines?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell line (e.g., pancreatic vs. breast cancer models) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano groups) to isolate electronic vs. steric effects .

Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion using dichloromethane/methanol.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine structures with SHELX; analyze hydrogen bonding (e.g., C–H···O nitro interactions) and π-stacking distances (3.4–3.6 Å) .
  • Validation : Compare derived bond lengths (e.g., C–N = 1.47 Å) with DFT-optimized geometries .

Q. What mechanistic insights explain the compound’s role in inhibiting STAT3 signaling pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with STAT3’s SH2 domain (PDB ID: 1BG1). Prioritize poses with nitro-group hydrogen bonding to Arg-609 .
  • Functional Assays : Treat IL-6-stimulated pancreatic cancer cells (e.g., PANC-1) and quantify phospho-STAT3 levels via Western blot. Dose-response curves (0.1–10 µM) validate target engagement .

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